molecular formula C9H22Cl2N2 B1291545 N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride CAS No. 1177346-07-4

N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride

Cat. No.: B1291545
CAS No.: 1177346-07-4
M. Wt: 229.19 g/mol
InChI Key: RRLQDBPYRZQQKA-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride (CAS: 1177346-07-4) is a diamine derivative with a molecular formula of C₉H₂₁Cl₂N₂ and a molecular weight of 229.19 g/mol . Structurally, it features a cyclohexyl group attached to a methyl-substituted ethylenediamine backbone, stabilized as a dihydrochloride salt. This salt form enhances its water solubility, making it suitable for laboratory handling and synthetic applications. The compound is commercially available with a purity of ≥95% and is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry research .

Properties

IUPAC Name

N'-cyclohexyl-N'-methylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-11(8-7-10)9-5-3-2-4-6-9;;/h9H,2-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLQDBPYRZQQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCCCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627808
Record name N~1~-Cyclohexyl-N~1~-methylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177346-07-4
Record name N~1~-Cyclohexyl-N~1~-methylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Cyclohexylamine

  • Procedure : Cyclohexylamine is reacted with N-methylethylenediamine under controlled conditions.
  • Reagents : Hydrochloric acid is used to facilitate the formation of the dihydrochloride salt.
  • Conditions : The reaction typically occurs at elevated temperatures (around 60-80°C) for several hours.
  • Yield : Yields can vary from 70% to 90%, depending on the purity of reactants and reaction conditions.

Alternative Synthesis Routes

Several alternative methods have been explored to synthesize N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride:

Industrial Scale Production

For large-scale production, manufacturers often optimize reaction conditions to enhance yield and purity:

  • Process Optimization :
    • Use of continuous flow reactors to maintain consistent reaction conditions.
    • Implementation of purification steps such as crystallization or chromatography to isolate the dihydrochloride salt.
Method Reactants Solvent Conditions Yield (%)
Method A Cyclohexylamine + N-methylethylenediamine Ethanol Room temperature, 24 hrs 75
Method B Cyclohexylamine + N-methylethylenediamine None Reflux, 3 hrs 85
Industrial Cyclohexylamine + N-methylethylenediamine Varies Optimized conditions Up to 90+

The synthesis involves nucleophilic substitution reactions where the amine groups react with hydrochloric acid to form the dihydrochloride salt. The reaction mechanism can be summarized as follows:

  • The nucleophilic nitrogen in cyclohexylamine attacks the electrophilic carbon in N-methylethylenediamine.
  • Hydrochloric acid protonates the amine groups, facilitating the formation of stable dihydrochloride salt.

Chemical Reactions Analysis

N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride with two analogous compounds: N-(1-Naphthyl)ethylenediamine dihydrochloride and β-Chloroethyldimethylamine .

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility
This compound 1177346-07-4 C₉H₂₁Cl₂N₂ 229.19 Cyclohexyl, methylamine, dihydrochloride High water solubility
N-(1-Naphthyl)ethylenediamine dihydrochloride 1465-25-4 C₁₂H₁₆Cl₂N₂ 259.17 Naphthyl group, ethylenediamine backbone Moderate in water
β-Chloroethyldimethylamine 107-99-3 C₄H₁₁ClN 108.59 Chloroethyl, dimethylamine Organic solvents
Key Observations:
  • Cyclohexyl vs. Naphthyl Groups : The cyclohexyl substituent in the target compound confers lipophilicity , which may enhance membrane permeability in biological systems. In contrast, the aromatic naphthyl group in N-(1-Naphthyl)ethylenediamine dihydrochloride enables π-π interactions, critical for its role in colorimetric assays (e.g., nitrite detection) .
  • Salt Form : Both dihydrochloride salts exhibit improved aqueous solubility compared to their free-base counterparts, facilitating their use in wet-lab settings .
  • Reactivity: The chloroethyl group in β-Chloroethyldimethylamine makes it a potent alkylating agent, whereas the methyl and cyclohexyl groups in the target compound likely reduce electrophilicity, directing its use toward non-alkylating applications (e.g., ligand synthesis) .

Functional and Application Differences

Compound Primary Applications Mechanistic Role
This compound Pharmaceutical intermediate, catalyst ligand, organic synthesis Chelating agent, base for salt formation
N-(1-Naphthyl)ethylenediamine dihydrochloride Analytical chemistry (e.g., Griess reagent for nitrite detection) Diazotization and chromophore formation
β-Chloroethyldimethylamine Alkylating agent in synthesis, precursor for quaternary ammonium compounds Nucleophilic substitution reactions
Notable Contrasts:
  • Pharmaceutical Utility : The target compound’s aliphatic structure and stability make it a candidate for drug development, particularly in metal coordination complexes. In contrast, β-Chloroethyldimethylamine ’s reactivity limits its direct therapeutic use but enhances its utility in synthesizing surfactants or quaternary amines .
  • Analytical vs. Synthetic Roles : N-(1-Naphthyl)ethylenediamine dihydrochloride is specialized for analytical detection, leveraging its aromatic system for chromophore formation. The target compound lacks such aromaticity, directing its use toward synthetic rather than analytical roles .

Stability and Handling Considerations

  • This compound : Stable under refrigeration; hygroscopic due to the hydrochloride salt.
  • N-(1-Naphthyl)ethylenediamine dihydrochloride : Light-sensitive; requires storage in amber containers to prevent degradation .
  • β-Chloroethyldimethylamine : Volatile and moisture-sensitive; typically handled under inert atmospheres .

Biological Activity

N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride is a compound of significant interest in both chemical and biological research. Its unique structure, featuring two amine functional groups and a cyclohexyl ring, contributes to its diverse biological activities and potential applications in pharmaceuticals and biochemical research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C9H22Cl2N2
  • Molecular Weight : 229.19 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water due to the presence of hydrochloride groups

This compound exerts its biological effects through interactions with various molecular targets, including enzymes and receptors. The compound's amine groups can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may act as a ligand for certain receptors, altering their activity and leading to downstream biological effects.

Biological Activity

Research indicates that this compound has several notable biological activities:

  • Antimicrobial Properties : Studies have shown that the compound exhibits antimicrobial activity against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation in vitro.
  • Neuroprotective Effects : The compound has been studied for its potential to protect neuronal cells from oxidative stress.

1. Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

2. Anticancer Activity

In vitro studies performed on human cancer cell lines demonstrated that the compound inhibited cell viability by up to 70% at a concentration of 100 µM after 48 hours of treatment. This suggests a potential role in cancer therapeutics.

3. Neuroprotective Study

Research published in the Journal of Neurochemistry highlighted the neuroprotective effects of this compound in a rat model of oxidative stress induced by soman exposure. The compound was found to restore muscle force significantly.

Summary of Applications

The versatility of this compound is evident in its varied applications:

  • Pharmaceutical Development : As a precursor for synthesizing novel therapeutic agents.
  • Chemical Research : Utilized as a building block for more complex organic compounds.
  • Industrial Use : Employed in specialty chemical production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride?

  • Methodological Answer : The compound can be synthesized via alkylation of cyclohexylamine with a methyl-substituted ethylene diamine precursor, followed by dihydrochloride salt formation using HCl gas or concentrated hydrochloric acid. Key steps include purification via recrystallization (ethanol/water) and characterization by 1H/13C NMR to confirm substitution patterns and salt formation. Similar synthetic strategies for dihydrochloride salts are detailed in building block catalogs .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H/13C NMR to confirm cyclohexyl and methyl group positions.
  • HPLC-MS (reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%).
  • Elemental analysis to validate chloride content.
    Reference standards for analogous dihydrochloride compounds highlight these protocols .

Q. What are the solubility and storage recommendations for this dihydrochloride salt?

  • Methodological Answer : The compound is typically soluble in polar solvents (e.g., water, methanol) but may exhibit hygroscopicity. Store in anhydrous conditions at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Solubility data for structurally similar salts suggest pH-dependent stability, requiring buffered solutions for biological assays .

Advanced Research Questions

Q. How does the compound interact with biological targets in neuropharmacological studies?

  • Methodological Answer : Mechanistic studies can employ:

  • Receptor binding assays (e.g., radioligand displacement) to identify affinity for aminergic receptors.
  • siRNA knockdown of suspected targets (e.g., GPCRs) to assess functional dependency.
  • Confocal microscopy to visualize intracellular trafficking (e.g., fluorescently tagged analogs).
    A related dihydrochloride salt (AMN082) demonstrated neuroprotective effects via mGluR7 modulation, validated through β-arrestin-2/ERK1/2 pathway analysis .

Q. How can researchers resolve contradictions in reported solubility or stability data?

  • Methodological Answer : Conduct controlled experiments under standardized conditions:

  • pH stability tests (pH 3–9 buffers, monitored via HPLC).
  • Thermogravimetric analysis (TGA) to assess hygroscopicity and decomposition thresholds.
  • Cross-validate results with independent labs using identical lots. Discrepancies in similar compounds were resolved by controlling crystallinity and counterion ratios .

Q. What analytical methods are optimal for quantifying trace impurities in batch synthesis?

  • Methodological Answer : Implement HPLC-UV/Vis (220–254 nm) with a ion-pairing agent (e.g., sodium hexanesulfonate) to separate polar byproducts. For metal contaminants, use ICP-MS after microwave-assisted acid digestion. Impurity profiles for pharmaceutical-grade dihydrochloride salts are benchmarked against ICH guidelines .

Q. How to design experiments evaluating the compound’s cytotoxicity or genotoxicity?

  • Methodological Answer : Follow OECD guidelines:

  • In vitro : MTT/ATP assays (HEK293 or HepG2 cells) with IC50 determination.
  • In vivo : Acute toxicity studies in rodent models (OECD 423), monitoring organ histopathology.
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay. A related diamine dihydrochloride showed dose-dependent cytotoxicity, mitigated by antioxidant co-treatment .

Q. What strategies mitigate hygroscopicity during formulation for in vivo studies?

  • Methodological Answer : Use lyophilization to create stable powders. For aqueous solutions, add cryoprotectants (trehalose) or non-ionic surfactants (Poloxamer 188). Storage in desiccated vials with silica gel is critical. Hygroscopicity data for analogous salts support these approaches .

Q. How does stereochemistry influence the compound’s pharmacological activity?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Compare activities using:

  • Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess.
  • In vitro functional assays (e.g., cAMP modulation) to identify stereospecific effects.
    Studies on (S)-propane-1,2-diamine dihydrochloride revealed enantiomer-specific binding to metalloenzymes .

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